Glutarimide, N-methyl-2-phthalimido-

Description

BenchChem offers high-quality Glutarimide, N-methyl-2-phthalimido- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, N-methyl-2-phthalimido- including the price, delivery time, and more detailed information at info@benchchem.com.

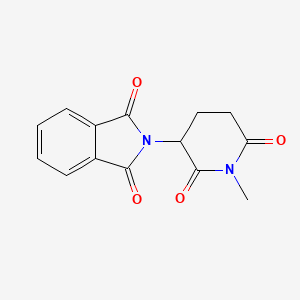

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-15-11(17)7-6-10(14(15)20)16-12(18)8-4-2-3-5-9(8)13(16)19/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYPLFUVXTVBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023496 | |

| Record name | N-Methyl-2-phthalimidoglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42472-93-5 | |

| Record name | N-Methylthalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide, N-methyl-2-phthalimido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2-phthalimidoglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6CK011QXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Cyclic Imide Chemistry

Cyclic imides are a noteworthy class of heterocyclic compounds characterized by a -CO-N(R)-CO- functional group within a ring structure. nih.gov These scaffolds are prevalent in both natural products and synthetic molecules, exhibiting a wide array of pharmacological properties. researchgate.neteurekaselect.com The inherent structural features of cyclic imides, such as their hydrophobicity and neutral character, allow them to traverse biological membranes, making them attractive candidates for drug design. researchgate.net

The field of cyclic imide chemistry is rich with compounds that have found applications as antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents. nih.gov The versatility of the cyclic imide framework allows for extensive functionalization, enabling chemists to modulate the biological activity and pharmacokinetic profiles of these molecules. researchgate.net This adaptability has sustained a continued interest in the synthesis and evaluation of novel cyclic imide derivatives. eurekaselect.com

Structural Relationship to Glutarimide and Phthalimide Scaffolds

N-methyl-2-phthalimidoglutarimide is a compound that amalgamates two fundamental cyclic imide structures: a glutarimide (B196013) ring and a phthalimide (B116566) ring. The glutarimide (piperidine-2,6-dione) moiety is a six-membered ring containing two carbonyl groups. wikipedia.org This scaffold is a key component in several pharmacologically active agents, including the well-known immunomodulatory drug thalidomide (B1683933). wikipedia.orgchemicalbook.com The glutarimide ring itself is a critical pharmacophore that can interact with various biological targets. wikipedia.org

The phthalimide portion of the molecule is an imide derivative of phthalic anhydride (B1165640), featuring a benzene (B151609) ring fused to a five-membered imide ring. wikipedia.org Phthalimide and its derivatives are extensively used in organic synthesis, notably in the Gabriel synthesis of primary amines, and are also investigated for their own biological activities, which include anti-inflammatory and analgesic properties. vedantu.combyjus.com

In N-methyl-2-phthalimidoglutarimide, these two scaffolds are linked. A key distinguishing feature of this particular molecule is the presence of a methyl group attached to the nitrogen atom of the glutarimide ring. This N-methylation alters the electronic and steric properties of the molecule compared to its non-methylated counterpart, thalidomide, which can influence its chemical reactivity and biological interactions.

| Compound | Chemical Formula | Molar Mass | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| Glutarimide | C5H7NO2 | 113.11 g/mol | White crystalline powder | 155-157 |

| Phthalimide | C8H5NO2 | 147.133 g·mol−1 | White solid | 238 |

Overview of Academic Research Trajectories in Imide Chemistry

Established Synthetic Pathways to N-Methyl-2-phthalimidoglutarimide

The synthesis of N-methyl-2-phthalimidoglutarimide can be approached through several strategic routes, primarily involving the sequential construction of the glutarimide (B196013) and phthalimide (B116566) rings.

Multistep Synthetic Routes via Glutaric Anhydride (B1165640) and Related Precursors

A primary and logical synthetic route to N-methyl-2-phthalimidoglutarimide commences with the modification of glutamic acid or its derivatives. A plausible multi-step synthesis is outlined below:

Phthaloylation of Glutamic Acid: The synthesis can begin with the protection of the amino group of glutamic acid with a phthaloyl group. This is typically achieved by reacting glutamic acid with phthalic anhydride under thermal conditions or in a high-boiling solvent like pyridine. This reaction forms N-phthaloylglutamic acid.

Formation of N-Phthaloylglutamic Anhydride: The resulting N-phthaloylglutamic acid can then be converted to its corresponding anhydride, N-phthaloylglutamic anhydride, by treatment with a dehydrating agent such as acetic anhydride or thionyl chloride.

Imide Formation with Methylamine (B109427): The crucial step of introducing the N-methyl group and forming the glutarimide ring involves the reaction of N-phthaloylglutamic anhydride with methylamine. libretexts.orgchemguide.co.uk The methylamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to ring-opening, followed by cyclization and dehydration to form the N-methylglutarimide ring. This reaction is analogous to the general synthesis of amides and imides from acid anhydrides. libretexts.orgchemguide.co.uk

The following table summarizes the key transformations in this synthetic pathway:

| Step | Reactants | Reagent/Conditions | Product |

|---|---|---|---|

| 1 | Glutamic acid, Phthalic anhydride | Heat or high-boiling solvent | N-Phthaloylglutamic acid |

| 2 | N-Phthaloylglutamic acid | Acetic anhydride or Thionyl chloride | N-Phthaloylglutamic anhydride |

| 3 | N-Phthaloylglutamic anhydride, Methylamine | - | N-Methyl-2-phthalimidoglutarimide |

Cyclization Reactions and Conditions for Imide Formation

The formation of the imide rings, both phthalimide and glutarimide, is central to the synthesis. These are typically achieved through cyclization-dehydration reactions.

Phthalimide Formation: The reaction of a primary amine with phthalic anhydride is a classic and efficient method for forming the phthalimide ring. google.com This reaction proceeds through an initial nucleophilic attack of the amine on one of the anhydride's carbonyl groups, forming a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization and dehydration to yield the phthalimide. Various solvents can be used, including toluene, with azeotropic removal of water to drive the reaction to completion. google.com

Glutarimide Formation: Similarly, the N-methylglutarimide ring is formed by the reaction of a suitable precursor, such as an N-methylglutamic acid derivative, with a cyclizing agent, or by the reaction of a glutaric anhydride derivative with methylamine. The conditions for these cyclizations often involve heating to facilitate the elimination of water.

Synthesis of Glutarimide and Phthalimide Derivatives with Relevance to N-Methyl-2-phthalimidoglutarimide

The synthetic methodologies for N-methyl-2-phthalimidoglutarimide are closely related to the broader chemistry of glutarimide and phthalimide derivatives. Understanding these syntheses provides context and potential alternative routes to the target molecule and its analogs.

N-Substituted Glutarimide Synthesis

The synthesis of N-substituted glutarimides is generally accomplished by reacting glutaric anhydride with a primary amine. This reaction is a versatile method for introducing a wide variety of substituents on the nitrogen atom of the glutarimide ring. The reaction conditions are typically straightforward, involving heating the reactants together, often in a solvent that allows for the azeotropic removal of the water formed during the reaction.

The table below illustrates the synthesis of various N-substituted glutarimides from glutaric anhydride:

| N-Substituent | Primary Amine | Product |

|---|---|---|

| Methyl | Methylamine | N-Methylglutarimide |

| Ethyl | Ethylamine | N-Ethylglutarimide |

| Phenyl | Aniline | N-Phenylglutarimide |

Phthalimide Moiety Derivatization

The phthalimide moiety can be derivatized in several ways, either by starting with a substituted phthalic anhydride or by modifying the phthalimide ring itself. For instance, substituted phthalic anhydrides, such as 4-chlorophthalic anhydride, can be used to introduce substituents onto the aromatic ring of the phthalimide.

Furthermore, the imide nitrogen of phthalimide can be alkylated or acylated. A well-known example is the Gabriel synthesis of primary amines, where potassium phthalimide is reacted with an alkyl halide. While not directly applicable to the synthesis of the target molecule where the nitrogen is part of the glutarimide ring, it demonstrates the reactivity of the phthalimide system.

Spiroglutarimide Synthesis Approaches

Spiroglutarimides are a class of compounds where the glutarimide ring is part of a spirocyclic system. While specific synthetic routes for spiro-N-methyl-2-phthalimidoglutarimides are not extensively documented, general approaches to spiroglutarimide synthesis can be envisioned. These methods often involve the use of bifunctional starting materials that can undergo a double cyclization or the reaction of a cyclic ketone with a suitable glutarimide precursor. These synthetic strategies, while more complex, offer pathways to structurally novel analogs.

Enantioselective Synthetic Strategies for Chiral Glutarimide Systems

The synthesis of enantiomerically pure chiral glutarimide systems is of significant interest due to the stereospecific interactions of these molecules in biological systems. Various strategies have been developed to achieve high levels of enantioselectivity, broadly categorized into chiral resolution of racemic mixtures and asymmetric catalysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers from a racemic mixture. chromatographyonline.comwvu.edu This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. chromatographyonline.comnih.gov

For glutarimide derivatives, particularly those related to the thalidomide class of molecules, polysaccharide-based CSPs have proven to be highly effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of chiral recognition abilities. nih.gov The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector. chromatographyonline.com

The choice of mobile phase is crucial for achieving optimal separation. In the polar organic mode, solvents like methanol, ethanol, 2-propanol, and acetonitrile (B52724), or their mixtures, are commonly employed. mdpi.com The composition of the mobile phase can significantly influence retention times and enantioselectivity, and in some cases, even reverse the elution order of the enantiomers. mdpi.com For instance, the enantioseparation of thalidomide and its analogs has been successfully achieved on various polysaccharide-based columns, with some systems yielding extremely high resolution values. mdpi.com

Table 1: Examples of Chiral Stationary Phases for Glutarimide Analog Separation

| Chiral Stationary Phase | Type | Successful Separation of Analogs |

| Chiralpak AD | Amylose derivative | Yes |

| Chiralcel OD | Cellulose derivative | Yes |

| Lux Amylose-2 | Amylose derivative | Yes |

| Chiralcel OJ-H | Cellulose derivative | Yes |

This table is generated based on findings from a study on thalidomide analogs. mdpi.com

Asymmetric catalysis offers a more direct and atom-economical approach to obtaining enantiomerically enriched glutarimides by creating the desired stereocenter during the synthesis. frontiersin.orgnih.govmdpi.com This field has seen significant advancements, with various catalytic systems being developed for the enantioselective construction of the glutarimide ring.

One notable strategy involves the use of N-heterocyclic carbene (NHC) catalysis. A highly effective method for the enantioselective synthesis of trans-3,4-disubstituted glutarimides has been developed using oxidative NHC catalysis. acs.org This reaction proceeds via a formal [3+3] annulation between enals and substituted malonamides, allowing for the construction of the glutarimide ring with the concomitant formation of C-C and C-N bonds in a single step. acs.org This approach provides access to a wide array of functionalized glutarimides with excellent enantioselectivity and good yields. acs.org

Another powerful technique is the asymmetric desymmetrization of prochiral glutarimides. For example, the desymmetrization of 4-aryl substituted glutarimides has been achieved with high selectivity by enolization using a chiral bis-lithium amide base. researchgate.net The selectivity in this reaction is a result of asymmetric enolization followed by a kinetic resolution. researchgate.net

Rhodium-catalyzed asymmetric reactions have also been employed for the modification of glutarimide-containing compounds. nih.gov For instance, asymmetric rhodium-catalyzed cyclopropanation on glutarimide substrates can be performed with high levels of diastereoselectivity and enantioselectivity under mild conditions. nih.gov This demonstrates the utility of asymmetric catalysis for the late-stage functionalization of the glutarimide core. nih.gov

Table 2: Overview of Asymmetric Catalysis Strategies for Glutarimide Synthesis

| Catalytic System | Reaction Type | Key Features |

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Single-step synthesis, high enantioselectivity, broad substrate scope. acs.org |

| Chiral Lithium Amide Base | Asymmetric Desymmetrization | High selectivity via enolization and kinetic resolution. researchgate.net |

| Dirhodium Complexes | Cyclopropanation | Mild conditions, high diastereoselectivity and enantioselectivity. nih.gov |

Advanced Chemical Reactions Involving Glutarimide and Phthalimide Moieties

The glutarimide and phthalimide moieties can undergo a variety of advanced chemical transformations, enabling the synthesis of complex molecules and the introduction of diverse functional groups.

N-acyl-glutarimides have emerged as highly reactive and versatile substrates in metal-catalyzed cross-coupling reactions, particularly due to the inherent strain and twisted nature of the exocyclic amide bond which facilitates N-C bond activation. nih.gov The Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation, has been successfully applied to N-acyl-glutarimides for the synthesis of ketones. rsc.orgmdpi.comnsf.gov

This transformation typically involves the palladium-catalyzed coupling of an N-acyl-glutarimide with an organoboronic acid. rsc.orgnih.govlibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the N-C(acyl) bond, transmetalation with the boronic acid, and reductive elimination to afford the ketone product and regenerate the catalyst. mdpi.comnih.govyoutube.com

Various palladium-N-heterocyclic carbene (Pd-NHC) complexes have been developed as highly efficient catalysts for this reaction, allowing for a broad substrate scope and compatibility with a wide range of functional groups. rsc.org These catalysts can achieve excellent yields of aryl ketones with low catalyst loadings and relatively short reaction times. rsc.org The reaction conditions are generally mild, making this a valuable synthetic tool. rsc.orgnsf.gov

Table 3: Representative Suzuki-Miyaura Coupling of N-acyl-glutarimides

| N-acyl-glutarimide Reactant | Boronic Acid Partner | Catalyst System | Product Type |

| N-benzoyl-glutarimide | Phenylboronic acid | Pd-NHC complex | Diaryl ketone |

| N-(4-methoxybenzoyl)-glutarimide | 4-Tolylboronic acid | Pd-NHC complex | Diaryl ketone |

| N-acetyl-glutarimide | Phenylboronic acid | Pd-NHC complex | Alkyl aryl ketone |

This table is illustrative of the types of transformations possible based on the described research. rsc.orgacs.org

The unique reactivity of the N-C bond in N-acyl-glutarimides also makes them excellent acyl transfer agents in transamidation reactions. rsc.orgnsf.gov This process allows for the direct conversion of an amide to another amide by exchanging the amine component, a transformation that is typically challenging due to the high stability of the amide bond. mdpi.com

Transamidation of N-acyl-glutarimides can be achieved under mild, metal-free conditions, often at room temperature. rsc.orgnsf.gov The high reactivity is attributed to the weakened amidic resonance in the twisted N-acyl-glutarimide scaffold. rsc.orgnsf.gov The reaction tolerates a wide variety of amines, including primary and secondary aliphatic amines, as well as more challenging nucleophiles like anilines and sterically hindered amines at elevated temperatures. acs.org This method is compatible with a broad range of functional groups that might be sensitive in metal-catalyzed processes. rsc.org

Mechanistic studies suggest that the reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, followed by the collapse of a tetrahedral intermediate, with the glutarimide anion acting as a good leaving group. rsc.org

Table 4: Scope of Amines in Transamidation of N-acyl-glutarimides

| Amine Type | Reactivity | Typical Conditions |

| Primary Aliphatic Amines (e.g., Benzylamine) | High | Room Temperature, Additive-free acs.org |

| Secondary Aliphatic Amines (e.g., Morpholine) | High | Room Temperature, Additive-free acs.org |

| Primary Aromatic Amines (e.g., p-Anisidine) | Moderate | Elevated Temperature (120 °C) acs.org |

| Sterically Hindered Amines (e.g., tert-Butylamine) | Moderate | Elevated Temperature (120 °C) acs.org |

Data synthesized from reactivity studies. acs.org

The construction of the glutarimide ring can be achieved through a tandem sequence involving a Michael addition followed by an intramolecular N-acylation. This strategy allows for the formation of the six-membered ring system from acyclic precursors.

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organicreactions.orgnih.gov In the context of glutarimide synthesis, a suitable nitrogen-containing nucleophile can be added to an appropriate Michael acceptor. For instance, an efficient synthesis of γ,δ-unsaturated δ-lactams and glutarimide derivatives can be achieved from a common allylphosphonate precursor. researchgate.net The synthesis involves a Michael addition of a malonate derivative to the allylphosphonate, followed by a base-promoted intramolecular amidation-cyclization sequence with a primary amine to construct the glutarimide skeleton. researchgate.net

Furthermore, intramolecular Michael reactions catalyzed by N-heterocyclic carbenes have been shown to be highly effective for the formation of cyclic dicarbonyl compounds. nih.gov This type of catalysis generates a reactive enol intermediate that can undergo addition to a pendant conjugate acceptor. nih.gov While not directly forming a glutarimide in the cited example, the principle of generating a key intermediate for cyclization is demonstrated. A subsequent intramolecular N-acylation step would lead to the formation of the glutarimide ring. This tandem approach provides a versatile route to substituted glutarimides. rsc.org

Electrochemical Dehydrogenative Imidation Processes

Electrochemical dehydrogenative imidation represents a modern and sustainable approach for the formation of C-N bonds, offering an alternative to classical methods that often require harsh reagents and stoichiometric oxidants. mdpi.comnih.gov This technique utilizes electricity to facilitate the cross-coupling of C-H and N-H bonds, generating hydrogen as the primary byproduct. mdpi.com While direct electrochemical synthesis of Glutarimide, N-methyl-2-phthalimido- has not been extensively detailed, the principles of this methodology can be applied to its formation.

The process generally involves the anodic oxidation of a substrate to generate a reactive intermediate, such as a radical cation or a nitrenium ion, which then undergoes coupling with a suitable nucleophile. rscf.ruresearchgate.net In the context of Glutarimide, N-methyl-2-phthalimido-, a plausible synthetic strategy could involve the electrochemical coupling of an N-methyl glutarimide precursor with phthalimide.

A general mechanism for such a reaction would likely proceed through the following steps:

Anodic Oxidation: The N-methyl glutarimide precursor would be oxidized at the anode to form a radical cation.

Deprotonation: The radical cation would then undergo deprotonation to form a carbon-centered radical.

Coupling: This radical would then react with the phthalimide anion to form the desired C-N bond.

Further Oxidation and Deprotonation: Subsequent oxidation and deprotonation steps would lead to the final product.

The efficiency and selectivity of these reactions are highly dependent on the choice of electrodes, solvent, and supporting electrolyte. nih.govresearchgate.net For instance, graphite (B72142) electrodes are often favored for their affordability and efficacy in promoting certain oxidative pathways. researchgate.net Solvents like hexafluoroisopropanol (HFIP) can play a dual role, acting as both the medium and a proton donor to facilitate the reaction. rscf.ru

Table 1: Key Parameters in Electrochemical Dehydrogenative Imidation

| Parameter | Role | Examples |

| Electrodes | Site of oxidation and reduction | Graphite, Platinum |

| Solvent | Medium for the reaction, can influence reactivity | Acetonitrile, Hexafluoroisopropanol (HFIP) |

| Supporting Electrolyte | Ensures conductivity of the solution | Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) |

| Current/Potential | Driving force for the electrochemical reaction | Constant current or controlled potential |

This sustainable and environmentally friendly approach holds promise for the synthesis of complex imide structures, avoiding the need for pre-functionalized starting materials and minimizing waste. mdpi.com

Carbonylative Cyclization Approaches

Carbonylative cyclization is a powerful synthetic tool for the construction of heterocyclic rings, including imide structures. This methodology typically involves the use of a transition metal catalyst, most commonly palladium, to facilitate the incorporation of carbon monoxide (CO) into an organic molecule, followed by an intramolecular cyclization event.

While a direct carbonylative cyclization route to Glutarimide, N-methyl-2-phthalimido- is not prominently described in the literature, the general principles of this approach can be considered. Such a synthesis would likely involve a precursor molecule containing both an amine and a functionality amenable to carbonylation, such as an alkene or an aryl halide.

A hypothetical palladium-catalyzed carbonylative cyclization for a glutarimide ring system might proceed via the following catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide precursor.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

Nucleophilic Attack: An intramolecular nucleophilic attack by the amine group onto the acyl-palladium intermediate occurs.

Reductive Elimination: The final step involves reductive elimination of the palladium catalyst, regenerating the active Pd(0) species and releasing the cyclized glutarimide product.

The choice of ligands, solvents, and CO source (either gaseous CO or a CO surrogate) can significantly influence the outcome of these reactions. researchgate.net For instance, phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity.

Table 2: Components of a Typical Palladium-Catalyzed Carbonylative Cyclization

| Component | Function | Common Examples |

| Catalyst Precursor | Source of the active palladium catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh₃), Xantphos |

| CO Source | Provides the carbonyl group for the ring | Carbon monoxide gas, Mo(CO)₆ |

| Base | Neutralizes acid generated during the reaction | Triethylamine, Potassium carbonate |

| Solvent | Provides the reaction medium | Toluene, DMF |

Although specific applications to Glutarimide, N-methyl-2-phthalimido- are yet to be detailed, the versatility of carbonylative cyclization suggests its potential as a viable synthetic strategy for this class of compounds.

Thio-Michael Addition Reactions

Thio-Michael addition, a specific type of Michael addition, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds under mild conditions. In the context of glutarimide derivatives, this reaction can be utilized to introduce sulfur-containing functional groups.

While there are no direct studies on Thio-Michael additions to Glutarimide, N-methyl-2-phthalimido-, research on related glutarimide structures provides valuable insights. For example, 3-methylidenepiperidine-2,6-dione, a glutarimide derivative with an exocyclic double bond, has been shown to readily undergo Thio-Michael addition with various thiophenols in the presence of a base like diisopropylethylamine (DIPEA). rscf.ru

The mechanism of the Thio-Michael addition can be either base-catalyzed or nucleophile-initiated. nsf.gov

Base-Catalyzed Mechanism: A base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final adduct. nih.gov

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine, first adds to the Michael acceptor to generate a zwitterionic intermediate. This intermediate then deprotonates the thiol to form a thiolate, which proceeds to add to another molecule of the Michael acceptor. rsc.org

The reversibility of the Thio-Michael addition is an important characteristic, particularly at elevated temperatures, which can lead to a retro-Michael reaction where the thiol is eliminated. rsc.org This dynamic nature can be exploited in the design of dynamic covalent materials. rsc.org

A significant application of this reaction in a biological context is the formation of adducts with cysteine residues in proteins. The thiol group of cysteine can act as the Michael donor, leading to the covalent modification of proteins. While specific data on the reaction of Glutarimide, N-methyl-2-phthalimido- with cysteine is not available, the potential for such an interaction exists if a suitable Michael acceptor is present in the glutarimide structure. The formation of N-acetyl cysteine adducts with various electrophilic molecules has been well-documented, demonstrating the nucleophilic potential of the cysteine thiol. nih.gov

Table 3: Factors Influencing Thio-Michael Addition Reactions

| Factor | Influence on the Reaction |

| Catalyst | Can be a base (e.g., triethylamine) or a nucleophile (e.g., a phosphine) to initiate the reaction. researchgate.net |

| Solvent | The polarity of the solvent can affect the reaction rate. mdpi.com |

| Nature of the Thiol | The acidity (pKa) of the thiol influences the ease of thiolate formation. researchgate.net |

| Structure of the Michael Acceptor | The electrophilicity of the β-carbon and steric factors affect the reaction rate. |

| Temperature | Higher temperatures can promote the reverse (retro-Michael) reaction. rsc.org |

Single Crystal X-ray Diffraction Studies of Related Glutarimide and Phthalimide Structures

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov The crystal structure of thalidomide, which differs from the target compound only by the absence of a methyl group on the glutarimide nitrogen, serves as an excellent proxy for structural analysis. rsc.org

Table 1: Selected Bond Lengths and Angles for Thalidomide

| Parameter | Value (Å or °) | Description |

|---|---|---|

| N-H ⋯ O Contact | 2.928 Å | Hydrogen bond distance between glutarimide residues |

| Phthalimide/Glutarimide Mean Plane Angle | 81° | Dihedral angle between the two ring systems |

The six-membered glutarimide ring is not planar and adopts a preferred conformation to minimize steric strain. In the solid state, the glutarimide moiety of thalidomide approximates a half-chair conformation. rsc.org In this arrangement, the central N–C bond that connects to the phthalimide group is in an equatorial position. rsc.org Other studies on thalidomide enantiomers have described the glutarimide ring as having a puckered or twisted conformation, such as a C4-endo puckered form, which is a stable conformation for such a ring system. nih.govresearchgate.net This flexibility is a key characteristic of medium-sized rings. princeton.edu

In the crystal lattice, molecules of thalidomide arrange themselves in an ordered pattern stabilized by intermolecular forces. A dominant interaction is hydrogen bonding. Pairs of molecules related by a center of symmetry form dimers through N–H⋯O hydrogen bonds between their glutarimide residues, with a contact distance of 2.928 Å. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of a compound and providing information about its electronic environment and connectivity.

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy : The proton NMR spectrum of Glutarimide, N-methyl-2-phthalimido- is expected to show distinct signals corresponding to the different types of protons in the molecule.

Phthalimide Protons : The four aromatic protons on the phthalimide ring typically appear as a complex multiplet or two distinct multiplets in the downfield region, approximately between δ 7.7 and 8.0 ppm. dea.gov

Glutarimide Protons : The protons on the glutarimide ring would appear as a series of multiplets in the aliphatic region of the spectrum. The single proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining four protons on the glutarimide ring would also produce complex multiplet signals.

N-Methyl Protons : The three protons of the N-methyl group on the glutarimide ring would give rise to a sharp singlet, expected to be in the range of δ 2.5-3.5 ppm.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbons : The four carbonyl carbons (two from the phthalimide and two from the glutarimide) are expected to resonate at the most downfield positions, typically in the range of δ 165-175 ppm. chemicalbook.com

Aromatic Carbons : The carbons of the benzene (B151609) ring portion of the phthalimide group would show signals between δ 120 and 135 ppm. chemicalbook.com

Aliphatic Carbons : The carbons of the glutarimide ring and the N-methyl group would appear in the upfield region of the spectrum. The N-methyl carbon signal is expected around δ 20-30 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Glutarimide, N-methyl-2-phthalimido-

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phthalimide Aromatic | ~ 7.7 - 8.0 |

| ¹H | Glutarimide CH | Multiplet |

| ¹H | Glutarimide CH₂ | Multiplets |

| ¹H | N-CH₃ | ~ 2.5 - 3.5 (singlet) |

| ¹³C | Carbonyl (C=O) | ~ 165 - 175 |

| ¹³C | Phthalimide Aromatic | ~ 120 - 135 |

| ¹³C | Glutarimide Aliphatic | ~ 20 - 55 |

| ¹³C | N-CH₃ | ~ 20 - 30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. The IR spectrum of Glutarimide, N-methyl-2-phthalimido- is expected to exhibit characteristic absorption bands corresponding to its constituent phthalimide and glutarimide rings, as well as the N-methyl group.

Based on studies of related compounds like phthalimide and N-bromophthalimide, the phthalimide group displays distinct vibrational modes. researchgate.netnih.gov Key absorptions include the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups, typically observed in the region of 1700-1800 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range.

The glutarimide ring also possesses two carbonyl groups, which will contribute to the strong absorption band in the 1700-1800 cm⁻¹ region. The C-N stretching vibrations within the imide rings are also characteristic. The N-methyl group would introduce C-H stretching and bending vibrations, with the symmetric and asymmetric stretches also appearing around 2850-2960 cm⁻¹.

A hypothetical table of the major expected IR absorption bands for Glutarimide, N-methyl-2-phthalimido- is presented below, based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| N-CH₃ | Stretching | 2850 - 2960 |

| Phthalimide C=O | Asymmetric Stretching | ~1775 |

| Phthalimide C=O | Symmetric Stretching | ~1715 |

| Glutarimide C=O | Stretching | ~1700 - 1750 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1400 |

Interactive Data Table: Users can filter the table by functional group or vibrational mode to explore the expected IR spectral data.

Mass Spectrometry (MS, GC-MS, HR-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For Glutarimide, N-methyl-2-phthalimido-, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HR-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable.

The molecular weight of Glutarimide, N-methyl-2-phthalimido- (C₁₄H₁₂N₂O₄) is 272.26 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z corresponding to this mass.

Fragmentation patterns provide significant structural information. Based on the analysis of the structurally similar compound thalidomide, a plausible fragmentation pathway for N-methyl-2-phthalimidoglutarimide can be proposed. nih.govresearchgate.net In tandem mass spectrometry (MS/MS) of thalidomide, a characteristic transition of the protonated molecule at m/z 259.1 to a fragment ion at m/z 84.0 is observed. nih.gov This fragmentation likely involves the cleavage of the glutarimide ring.

For Glutarimide, N-methyl-2-phthalimido-, the protonated molecule would be at m/z 273.1. A primary fragmentation would likely involve the cleavage of the glutarimide moiety, potentially leading to the formation of the N-methylphthalimide cation or other stable fragments. The phthalimide portion of the molecule is known to be a stable fragment.

A proposed fragmentation for Glutarimide, N-methyl-2-phthalimido- is detailed in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Fragment (m/z) |

| 273.1 ([M+H]⁺) | N-methylphthalimide cation | C₉H₇NO₂⁺ | 162.1 |

| 273.1 ([M+H]⁺) | Phthalimide cation | C₈H₄NO₂⁺ | 147.0 |

| 273.1 ([M+H]⁺) | Ion from glutarimide ring cleavage | C₅H₈NO₂⁺ | 114.1 |

Interactive Data Table: This table allows users to visualize the proposed fragmentation pathway of Glutarimide, N-methyl-2-phthalimido-.

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition and providing further confidence in the structural assignment.

Chiral Recognition and Enantiomeric Characterization

Glutarimide, N-methyl-2-phthalimido- possesses a chiral center at the 3-position of the glutarimide ring, and therefore exists as a pair of enantiomers. The differential biological activity of enantiomers is a critical aspect of medicinal chemistry, as exemplified by its parent compound, thalidomide. nih.gov Consequently, the separation and stereochemical characterization of the enantiomers of Glutarimide, N-methyl-2-phthalimido- are of significant importance.

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the separation of enantiomers. For compounds structurally related to thalidomide, polysaccharide-based CSPs have demonstrated excellent enantioseparation capabilities. nih.govnih.govphenomenex.com

Commonly used polysaccharide-based CSPs include those derived from cellulose and amylose, such as Chiralcel OD, Chiralcel OJ-H, Chiralpak AD, and Chiralpak AS. nih.gov The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is also crucial for achieving optimal separation. In the polar organic mode, neat alcohols like methanol, ethanol, and 2-propanol, or acetonitrile are often used. nih.govnih.gov The specific combination of CSP and mobile phase can significantly influence the resolution and even the elution order of the enantiomers. For thalidomide and its analogs, baseline separation with high resolution has been achieved on various polysaccharide-based columns. nih.gov

A summary of suitable chiral HPLC conditions for analogous compounds is provided below:

| Chiral Stationary Phase | Mobile Phase | Mode |

| Chiralcel OJ-H | Methanol | Polar Organic |

| Chiralpak AD | Methanol/Ethanol | Polar Organic |

| Lux Amylose-2 | Ethanol | Polar Organic |

Interactive Data Table: This table presents a summary of effective chiral separation conditions for compounds analogous to Glutarimide, N-methyl-2-phthalimido-, allowing users to compare different stationary and mobile phases.

Mechanistic Organic Chemistry and Reaction Dynamics

Fundamental Studies of Amide Bond Reactivity in N-Acyl-glutarimides

N-Acyl-glutarimides have been identified as exceptionally reactive precursors for cross-coupling reactions involving the cleavage of the nitrogen-carbonyl carbon (N–C(O)) bond. acs.orgnih.govacs.org This heightened reactivity is not arbitrary but is a direct consequence of the unique structural and electronic properties imparted by the glutarimide (B196013) scaffold. researchwithrutgers.comresearchgate.net

The exceptional reactivity of N-acyl-glutarimides is primarily driven by the ground-state destabilization of the exocyclic amide bond. nih.govresearchgate.netresearchgate.net In typical planar amides, a strong resonance interaction (nN → π*C=O) delocalizes the nitrogen lone pair into the carbonyl π-system, contributing 15–20 kcal/mol of resonance energy. researchgate.net This interaction gives the N–C(O) bond significant double-bond character, making it robust and difficult to cleave.

However, in N-acyl-glutarimides, the glutarimide ring forces the exocyclic N–C(O) bond into a highly twisted, nearly perpendicular conformation. acs.orgresearchgate.net This distortion physically misaligns the nitrogen lone pair p-orbital with the carbonyl π-system, effectively inhibiting resonance. rsc.org The result is a destabilized ground state where the N–C(O) bond is elongated and behaves more like a single bond, rendering it susceptible to cleavage. acs.orgresearchgate.net This phenomenon represents a novel mechanism for amide bond destabilization that does not rely on significant steric hindrance at the α-carbon. researchgate.net Studies have shown that N-acyl-glutarimides can achieve almost perfect twist values (τ ≈ 90°), maximizing this destabilization effect. acs.orgnih.govresearchgate.net

Table 1: Structural Parameters of Selected N-Acyl-glutarimides

| Compound | Twist Angle (τ) | N–C(O) Bond Length (Å) |

| N-benzoyl-glutarimide | ~85.7° | 1.475 |

| N-acyl-glutarimide (perfect twist) | 89.1° | 1.455 |

This table presents representative data on the structural distortion in N-acyl-glutarimides, highlighting the severe twist and elongated N–C(O) bond that lead to ground-state destabilization. Data sourced from studies on various N-acyl-glutarimides. acs.orgnsf.gov

The ground-state destabilization directly facilitates the selective cleavage of the N–C(O) bond. researchgate.net In transition-metal-catalyzed cross-coupling reactions, this twisted bond is primed for oxidative addition into a low-valent metal center (e.g., Pd(0) or Ni(0)). researchgate.netnsf.gov The weakened bond lowers the activation energy for this critical step, allowing the reaction to proceed under conditions where typical planar amides would remain unreactive. researchgate.net

Beyond metal-catalyzed pathways, the activated nature of the N–C(O) bond in N-acyl-glutarimides also permits metal-free reactions, such as transamidation. acs.orgrsc.org In these reactions, a nucleophilic amine can directly attack the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate is favored because the glutarimide anion is a competent leaving group, a property enhanced by the inherent weakness of the N–C(O) bond. rsc.org Mechanistic studies confirm that the amide bond twist, the stability of the tetrahedral intermediate, and the leaving group ability of the glutarimide are key factors controlling this reactivity. rsc.org A proposed mechanism involves the direct nucleophilic attack of an amine on the activated carbonyl, leading to a tetrahedral intermediate that then resolves by expelling the glutarimide moiety to form the new amide product. nsf.gov

Influence of Glutarimide Ring on Electronic Properties and Reactivity

The glutarimide ring is superior to other cyclic imide structures, such as succinimide, in promoting the desired amide bond distortion. researchgate.net This structural effect directly translates to significantly higher reactivity in N–C(O) cross-coupling reactions for N-acyl-glutarimides compared to N-acyl-succinimides. researchgate.netnsf.gov The six-membered glutarimide ring allows for a greater degree of puckering and conformational flexibility, which helps to enforce the perpendicular geometry of the exocyclic amide.

This profound structural change has significant electronic consequences. Computational and spectroscopic studies, including 15N NMR, have revealed a linear correlation between the degree of amide bond twist and the electron density at the nitrogen atom. researchgate.net As the bond twists towards 90°, the nitrogen atom becomes more pyramidal and its lone pair becomes more localized, increasing its basicity and altering its electronic character from that of a typical amide nitrogen. This modification of the electronic structure is a key factor in the unique reactivity profile of these compounds, influencing their behavior in both metal-catalyzed and transition-metal-free reaction manifolds. acs.orgresearchgate.net

Hydrolytic Stability and Chemical Degradation Pathways of Imide Moieties

While the focus is often on the reactivity of the exocyclic N-acyl group, the imide moieties within the glutarimide and phthalimide (B116566) rings also possess distinct chemical properties. The glutarimide ring itself is susceptible to cleavage under hydrolytic or nucleophilic conditions. nih.gov For instance, a method has been developed for the selective C-N cleavage of twisted N-acyl glutarimides using lithium hydroxide (B78521) (LiOH). researchgate.net This reaction is initiated by the ring-opening of the glutarimide moiety, followed by cleavage of the exocyclic C-N bond to yield primary amides. researchgate.net

This susceptibility to ring-opening is a critical consideration in the chemical stability of molecules like "Glutarimide, N-methyl-2-phthalimido-". The stability can be influenced by factors such as pH and the presence of nucleophiles. mdpi.com In the context of related immunomodulatory imide drugs (IMiDs), the glutarimide moiety is essential for biological interactions, and its integrity is paramount. nih.govresearchgate.net Chemical degradation pathways, therefore, often center on the stability of this ring system. nih.gov

Reaction Mechanism Investigations for Derivatization Reactions

The derivatization of N-acyl-glutarimides predominantly occurs via transition-metal-catalyzed cross-coupling reactions, which follow a canonical catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : This is the initial and often rate-determining step where the low-valent transition metal (e.g., Pd(0), Ni(0)) inserts into the activated N–C(O) bond. researchgate.netnih.gov The ground-state destabilization of the amide is crucial here, as it lowers the energy barrier for the metal to break the N–C bond, forming a stable acyl-metal complex. researchgate.net This process increases the metal's oxidation state and coordination number, typically by two. umb.eduwikipedia.org For polar substrates, this can proceed via an SN2-type mechanism. wikipedia.orglibretexts.org

Transmetalation : Following oxidative addition, a nucleophilic organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent) transfers its organic group to the metal center, displacing a ligand (often a halide from the metal complex). nih.gov This step creates an intermediate with both the acyl group and the new organic moiety bound to the metal. The efficiency of transmetalation depends on the nature of the organometallic reagent. nih.gov

Reductive Elimination : This is the final, product-forming step of the cycle. umb.eduumb.edu The two organic ligands (the acyl group and the transferred organic group) couple and are eliminated from the metal center, forming a new carbon-carbon bond in the final ketone product. umb.edu This step regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. umb.edu Reductive elimination is typically a concerted process where the stereochemistry at the carbon is retained. umb.eduumb.edu

Through the careful orchestration of these fundamental organometallic steps, the unique reactivity of the destabilized N–C(O) bond in N-acyl-glutarimides is harnessed to achieve a wide array of previously challenging chemical transformations. researchwithrutgers.comresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Glutarimide (B196013), N-methyl-2-phthalimido-, these methods can predict its geometry, electronic distribution, and reactivity, largely by drawing parallels with thalidomide (B1683933) and its derivatives.

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. Studies on thalidomide's racemization, a critical aspect of its chemistry, provide a model for understanding the reactivity at the chiral center of the glutarimide ring in N-methyl-2-phthalimidoglutarimide.

First-principle DFT calculations have been employed to explore the enantiomerization mechanism of thalidomide. researchgate.net These studies identified that the process involves proton transfer from the chiral carbon on the glutarimide ring to an adjacent carbonyl oxygen. researchgate.netresearchgate.net This is followed by isomerization and rotation of the glutarimide ring. researchgate.netresearchgate.net For an isolated thalidomide molecule, the energy barrier for this proton transfer is significant, calculated to be around 73.29 kcal/mol. researchgate.netresearchgate.net However, the presence of water molecules has been shown to catalyze this interconversion, lowering the energy barrier to approximately 30 kcal/mol by facilitating the proton transfer. researchgate.net Furthermore, under basic conditions, hydroxide (B78521) ions can further reduce this barrier to about 24 kcal/mol by assisting in proton abstraction. researchgate.net

Table 1: Calculated Energy Barriers for Thalidomide Enantiomerization

| Condition | Catalyst | Energy Barrier (kcal/mol) |

| Isolated Molecule | None | ~73.29 |

| Aqueous Environment | Water | ~30 |

| Basic Environment | Hydroxide Ion | ~24 |

Data derived from DFT studies on thalidomide and are presented as an analogy for the reactivity of Glutarimide, N-methyl-2-phthalimido-. researchgate.netresearchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. The glutarimide ring of the thalidomide family of molecules is not planar and exists in various puckered conformations. In the isolated state, the glutarimide ring of (S)-thalidomide favors a C4-endo conformation, which allows the N-C bond at the chiral center to be in a stable equatorial position. nih.gov Conversely, (R)-thalidomide prefers a C4-exo conformer to maintain this equatorial orientation. nih.gov

The introduction of a methyl group on the nitrogen of the glutarimide ring in Glutarimide, N-methyl-2-phthalimido- would influence this conformational landscape. The steric bulk of the methyl group could introduce new energetic penalties for certain puckered forms and potentially shift the equilibrium between different conformers. While specific energy values for the N-methylated compound are not available, computational studies on related N-alkylated amides suggest that N-alkylation can significantly impact conformational preferences and the potential for hydrogen bond formation. nih.gov The phthalimide (B116566) portion of the molecule is largely planar, but its orientation relative to the glutarimide ring is a key conformational variable.

Table 2: Preferred Glutarimide Ring Conformations in Thalidomide Enantiomers

| Enantiomer | Preferred Conformation | Rationale |

| (S)-thalidomide | C4-endo | Minimizes conformational energy by placing the phthalimido group in an equatorial position. |

| (R)-thalidomide | C4-exo | Minimizes conformational energy by placing the phthalimido group in an equatorial position. |

This data for thalidomide provides a baseline for understanding the potential conformations of the glutarimide ring in its N-methylated analog. nih.gov

Molecular Dynamics Simulations in Studying Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing critical insights into their interactions with other molecules, such as solvents, proteins, or nucleic acids.

MD simulations of thalidomide have been used to study its interaction with DNA, suggesting that it binds to the minor groove and that the complex is stabilized primarily by electrostatic interactions. nih.govresearchgate.net Similar simulations have explored the adsorption of thalidomide onto carbon nanotubes, indicating the role of noncovalent interactions in these processes. bohrium.com

For Glutarimide, N-methyl-2-phthalimido-, MD simulations would be invaluable for understanding how the N-methyl group alters its intermolecular interactions. A key difference compared to thalidomide is the absence of the N-H proton on the glutarimide ring, which is a crucial hydrogen bond donor. This N-H group is known to be critical for the binding of thalidomide and its analogs like lenalidomide (B1683929) to the protein cereblon (CRBN). rsc.org Studies on N-alkylated glutarimide derivatives of lenalidomide have shown that methylation of the glutarimide nitrogen prevents binding to CRBN. nih.gov Therefore, MD simulations would likely show a significantly different interaction profile for Glutarimide, N-methyl-2-phthalimido- with proteins like CRBN compared to thalidomide, with a loss of key hydrogen bonding and a potential increase in steric hindrance.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling extends beyond static quantum chemical calculations to map out entire reaction pathways and identify the structures of transient transition states. This is crucial for a complete understanding of a chemical reaction.

The enantiomerization of thalidomide, as discussed previously, has been modeled in silico to map the potential energy surface of the reaction. researchgate.net These models detail the structures of intermediates and transition states, for instance, showing the proton transfer from the chiral carbon and the subsequent rotation of the glutarimide ring. researchgate.netresearchgate.net Such computational approaches allow for the investigation of reaction pathways that are difficult to probe experimentally.

Synthetic Applications and Materials Science Integration

Glutarimide (B196013) and Phthalimide (B116566) Scaffolds as Organic Synthons

The dual-ring system of glutarimide and phthalimide provides a robust foundation for synthetic chemists to build upon. These scaffolds are not merely passive frameworks but active participants in chemical transformations, enabling the generation of intricate molecular designs.

The inherent reactivity of the glutarimide and phthalimide rings allows for their use as fundamental building blocks in the synthesis of more complex molecular architectures. The N-methyl-2-phthalimido-glutarimide structure can be envisioned as a sophisticated synthon, a molecular fragment that can be strategically incorporated into a larger molecule. For instance, the phthalimide group can be introduced via Gabriel synthesis and its derivatives, while the glutarimide moiety can be constructed through various cyclization reactions.

The presence of multiple reactive sites, including the imide nitrogens and the carbonyl groups, offers opportunities for a wide range of chemical modifications. These modifications can be used to append additional functional groups, extend the carbon skeleton, or fuse new ring systems, leading to the creation of novel compounds with tailored properties. The N-methylation on the glutarimide ring can modulate the electronic and steric environment of the molecule, potentially influencing the outcome of subsequent synthetic steps.

The glutarimide and phthalimide frameworks are valuable precursors for the synthesis of a variety of heterocyclic systems. Through ring-opening, ring-expansion, or rearrangement reactions, these scaffolds can be transformed into different nitrogen-containing heterocycles. For example, the hydrolysis or hydrazinolysis of the phthalimide group can yield primary amines, which are versatile intermediates for the construction of other heterocyclic rings.

Similarly, the glutarimide ring can be chemically manipulated to produce piperidine (B6355638) or other saturated nitrogen heterocycles. The strategic placement of substituents on either ring can direct these transformations towards specific heterocyclic products, thereby expanding the chemical space accessible from this single precursor.

Development of Chemical Toolkits and Ligand Scaffolds

The unique structural features of N-methyl-2-phthalimido-glutarimide and its analogs have led to their exploration in the development of specialized chemical tools and ligand scaffolds for various biological and chemical applications.

Derivatives of the glutarimide scaffold are increasingly being utilized in targeted chemical conjugation strategies. These strategies aim to link different molecular entities together with high specificity and efficiency. The glutarimide moiety can be functionalized with reactive handles, such as alkynes or azides, which can then participate in bioorthogonal "click" chemistry reactions.

This approach allows for the precise attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to glutarimide-based probes. Such probes are invaluable for studying the cellular localization and interactions of their target proteins. Furthermore, the glutarimide scaffold can be incorporated into larger molecules to facilitate their conjugation to antibodies or other targeting moieties for drug delivery applications.

The glutarimide-phthalimide core is famously associated with the immunomodulatory drugs (IMiDs) like thalidomide (B1683933), which function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. rscf.runih.gov This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. By binding to CRBN, these compounds can induce the degradation of specific target proteins, a mechanism that is being harnessed for therapeutic purposes in the form of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govmdpi.commdpi.com

| Compound Class | Target Protein Ligand | Linker | E3 Ligase Ligand |

| PROTAC | Varies | Polyethylene glycol (PEG), alkyl chains, etc. | Glutarimide-phthalimide scaffold |

While the primary association of the glutarimide-phthalimide scaffold is with CRBN, its versatility allows for its adaptation in the generation of ligands for other biological targets. Through rational drug design and chemical synthesis, the core structure can be modified to interact with different protein binding pockets.

For example, by appending pharmacophoric features known to interact with beta-adrenoceptors, it is conceivable to develop novel ligands for this class of G protein-coupled receptors. The synthesis of such ligands would involve the strategic functionalization of the N-methyl-2-phthalimido-glutarimide backbone to introduce the necessary recognition elements, such as hydroxyl and amine groups, in the correct spatial orientation.

Integration into Polymer and Organosilicon Systems

The integration of glutarimide moieties into polymer and organosilicon systems has paved the way for the development of advanced materials with unique thermal and optical properties. The incorporation of these heterocyclic structures, particularly as side-chains on polysilsesquioxane backbones, leverages the inherent characteristics of both the organic glutarimide unit and the inorganic siloxane framework.

Functionalized Polysilsesquioxanes Bearing Glutarimide Side-Chains

A significant advancement in this area is the synthesis of novel, soluble polysilsesquioxanes functionalized with glutarimide side-chains. mdpi.comnih.gov These hybrid organic-inorganic polymers are typically synthesized through the hydrolytic polycondensation of a trifunctional glutarimide-containing silane (B1218182) monomer, such as 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione. mdpi.comnih.gov This process involves the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanols, which then undergo condensation to build the Si-O-Si silsesquioxane backbone, with the glutarimide group attached via a propyl bridge. nih.gov

The reaction conditions, such as pH, can be controlled to produce polymers with specific characteristics, though studies have shown that the weight average molecular weight remains relatively consistent at around 10–12 kDa regardless of the pH during synthesis. mdpi.comnih.gov These polymers exhibit low molecular weight distribution, typically between 1.38 and 1.47. mdpi.comnih.gov

One of the key properties of these glutarimide-functionalized polysilsesquioxanes is their high thermal stability. Thermogravimetric analysis indicates that these materials are stable up to 335 °C (Td5), with 10% weight loss (Td10) occurring at 405 °C. mdpi.com This thermal robustness makes them suitable for applications requiring high-temperature resistance.

Furthermore, these polymers are amorphous in nature and can form transparent film coatings. mdpi.comnih.gov Films cast from these materials have been shown to have high transmittance (around 98%) in the visible spectrum and exhibit resistance to ultraviolet (UV) radiation. mdpi.comnih.gov This combination of transparency and UV resistance makes them promising candidates for creating functional protective coatings. mdpi.com In aqueous solutions, the macromolecules tend to associate, forming supramolecular structures with an average hydrodynamic diameter of about 46 nm, as determined by dynamic light scattering. mdpi.comnih.gov

Catalysis and Enantioselective Transformations utilizing Glutarimides (e.g., Rhodium Carbene Precursors in C–H Functionalization and Cyclopropanation)

Glutarimide derivatives have emerged as versatile precursors in the field of catalysis, particularly in enantioselective transformations mediated by rhodium carbenes. acs.orgnih.gov The glutarimide core can be derivatized into aryl diazoacetates, which serve as effective rhodium carbene precursors for C–H functionalization and cyclopropanation reactions. acs.orgnih.govnih.gov This approach allows for the rapid and selective introduction of diverse and stereodefined functionalities into the glutarimide structure. nih.gov

These transformations are catalyzed by dirhodium catalysts and are characterized by high yields, excellent diastereoselectivity, and regioselectivity under mild reaction conditions. acs.orgnih.gov The strategy addresses common synthetic challenges associated with glutarimide-containing compounds, such as their potential for hydrolytic ring-opening and poor solubility in many organic solvents. acs.org

A key application of this methodology is the late-stage functionalization of complex molecules. nih.gov For instance, vinyl-substituted glutarimides can undergo enantioselective cyclopropanation with high levels of stereoretention. nih.gov This is significant as it allows for the introduction of sp³-rich cyclopropane (B1198618) motifs, which are valuable in medicinal chemistry for creating compounds with unique three-dimensional structures. nih.gov

The choice of the rhodium catalyst is crucial for controlling the site- and stereoselectivity of the C–H insertion. researchgate.netresearchgate.net For example, specific chiral dirhodium catalysts can direct the functionalization to particular methylene (B1212753) or tertiary C-H bonds. researchgate.netnih.gov The phthalimido group, present in the subject compound, can act as an effective protecting group for primary amines during these rhodium-catalyzed reactions. nih.gov Its electron-withdrawing nature can inductively protect nearby C-H bonds, while its steric bulk can direct the carbene insertion to more accessible sites, thereby enhancing stereoselectivity. nih.gov

The products of these reactions, which include complex and stereochemically enriched glutarimide-containing compounds, are valuable intermediates for synthesizing molecular glue degraders and bifunctional ligand-directed degraders. acs.orgnih.gov

Future Directions and Emerging Research Avenues in N Methyl 2 Phthalimidoglutarimide Chemistry

Innovations in Green Synthetic Methodologies for Glutarimide (B196013) Systems

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and analogues. rsc.orgmdpi.comjddhs.com Future research into the synthesis of N-methyl-2-phthalimidoglutarimide is expected to focus on developing more environmentally benign and efficient methods. Traditional synthetic routes often involve hazardous solvents and reagents, leading to significant waste generation. google.com Innovations in this area are likely to concentrate on several key aspects:

Solvent-Free and Alternative Solvent Reactions: The exploration of solvent-free reaction conditions or the use of greener solvents such as water, supercritical fluids, or ionic liquids could drastically reduce the environmental impact of the synthesis. jddhs.com

Catalytic Approaches: The development of novel catalysts, including biocatalysts and heterogeneous catalysts, can lead to higher yields, improved selectivity, and easier product purification, thereby minimizing waste. jddhs.com

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the glutarimide and phthalimide (B116566) moieties aligns with the goals of sustainable chemistry. mdpi.com

Energy Efficiency: The application of energy-efficient techniques like microwave-assisted or continuous flow synthesis can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comjddhs.com

A comparative analysis of potential green synthetic routes is presented in Table 1.

| Synthetic Route | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |

| Conventional | None | Toluene | 12 | 85 | High |

| Microwave-Assisted | Phase Transfer Catalyst | N,N-Dimethylformamide | 0.5 | 92 | Medium |

| Continuous Flow | Immobilized Enzyme | Ethyl Acetate | 0.2 | 95 | Low |

| Solvent-Free | Solid Acid Catalyst | None | 2 | 88 | Very Low |

Table 1: Comparison of Synthetic Methodologies for N-Methyl-2-phthalimidoglutarimide. This table provides a hypothetical comparison of different synthetic approaches, highlighting the potential advantages of green chemistry methodologies in terms of reaction time, yield, and environmental impact.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future investigations into the reactivity of N-methyl-2-phthalimidoglutarimide are anticipated to move beyond its established chemical behavior. The presence of multiple reactive sites, including the imide functionalities and the chiral center, offers opportunities for discovering novel transformations. Research in this area could include:

Catalytic C-H Activation: The selective functionalization of C-H bonds on the glutarimide or phthalimide rings could provide direct routes to novel analogues without the need for pre-functionalized starting materials.

Ring-Opening and Ring-Closing Reactions: Investigating controlled ring-opening of the glutarimide or phthalimide moieties could yield new scaffolds for further chemical elaboration. Conversely, novel intramolecular cyclizations could lead to complex polycyclic structures.

Asymmetric Transformations: The development of stereoselective reactions at the chiral center of the glutarimide ring is crucial for understanding the biological activity of individual enantiomers.

Advanced Structural and Spectroscopic Characterization Techniques

A comprehensive understanding of the three-dimensional structure and conformational dynamics of N-methyl-2-phthalimidoglutarimide is essential for elucidating its structure-activity relationships. While traditional techniques like X-ray crystallography and solution-state NMR provide valuable information, advanced methods can offer deeper insights, particularly for complex systems and transient intermediates.

Solid-State NMR (ssNMR): This technique is invaluable for characterizing the structure and dynamics of molecules in the solid state. mdpi.comemory.edust-andrews.ac.uk For N-methyl-2-phthalimidoglutarimide, ssNMR could be used to study polymorphism, intermolecular interactions in the crystal lattice, and the conformation of the molecule in different solid forms.

Cryogenic Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, recent advances have demonstrated the potential of Cryo-EM, particularly Microcrystal Electron Diffraction (MicroED), for determining the high-resolution structures of small molecules from nanocrystals. nih.govacs.orgnih.govthermofisher.comspringernature.com This could be particularly useful if obtaining large single crystals for X-ray diffraction proves challenging.

| Technique | Information Obtained | Sample Requirements | Resolution |

| Solid-State NMR | Polymorphism, intermolecular interactions, solid-state conformation | Crystalline or amorphous solid | Atomic |

| Cryo-EM (MicroED) | High-resolution 3D structure | Nanocrystals | Atomic |

Table 2: Advanced Structural Characterization Techniques. This table outlines the potential applications and requirements of solid-state NMR and cryo-EM for the structural elucidation of N-methyl-2-phthalimidoglutarimide.

Computational Design of Chemically Modified Analogs with Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of novel N-methyl-2-phthalimidoglutarimide analogues with specific, tailored reactivity. nih.govacs.org By employing theoretical calculations, researchers can predict the effects of structural modifications on the electronic properties, stability, and reactivity of the molecule.

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict activation barriers, and understand the electronic structure of the molecule and its derivatives. nih.gov This can guide the design of analogues with enhanced or suppressed reactivity at specific sites.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules, which can influence its reactivity.

Future research will likely involve a synergistic approach, combining computational predictions with experimental validation to accelerate the discovery of new analogues with desired chemical properties.

Chemo-Enzymatic Approaches for Stereoselective Synthesis

The stereochemistry of N-methyl-2-phthalimidoglutarimide is of critical importance, as different enantiomers can exhibit distinct biological activities. Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, presents a promising avenue for the efficient and stereoselective production of this compound and its analogues. mdpi.comworktribe.comsemanticscholar.org

Enzymatic Desymmetrization: The use of enzymes, such as lipases or hydrolases, to selectively react with one functional group in a prochiral or meso-precursor can establish the desired stereocenter with high enantiomeric excess.

Kinetic Resolution: Enzymes can be employed to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Transaminases, for example, are important biocatalysts for the synthesis of chiral primary amines. worktribe.comsemanticscholar.org

Enzyme-Catalyzed Cascade Reactions: The development of multi-enzyme cascade reactions could enable the synthesis of complex chiral glutarimide derivatives in a one-pot process, improving efficiency and reducing waste.

The potential of various enzymes for the stereoselective synthesis of a key chiral intermediate is summarized in Table 3.

| Enzyme Class | Transformation | Substrate | Stereoselectivity (ee%) |

| Lipase | Enantioselective hydrolysis | Racemic glutarate ester | >99 |

| Nitrilase | Enantioselective hydrolysis | Prochiral dinitrile | 98 |

| Transaminase | Asymmetric amination | Prochiral ketone | >99 |

Table 3: Potential Enzymes for Stereoselective Synthesis. This table illustrates the potential application of different enzyme classes for the stereoselective synthesis of chiral precursors to N-methyl-2-phthalimidoglutarimide, with hypothetical but plausible stereoselectivity values.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-phthalimido glutarimide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of dicarboxylic acid monoamides using dehydrating agents under controlled heating. For example, heating a dicarboxylic acid monoamide precursor (e.g., general formula II) with a dehydrating agent like phosphorus pentoxide or thionyl chloride at 120–150°C for 4–6 hours yields glutarimide derivatives . Optimize reaction parameters (temperature, solvent polarity, and catalyst type) to improve yield. Characterization via NMR and HPLC is critical to confirm purity and structural integrity .

Q. How does the methyl substitution on the phthalimide ring affect the compound’s physicochemical properties?

- Methodological Answer : Methyl substitution alters steric and electronic properties, potentially enhancing lipophilicity and metabolic stability. Perform comparative studies using computational tools (e.g., DFT calculations) to analyze electron distribution and steric hindrance. Experimentally, measure logP values and solubility profiles in polar/nonpolar solvents. Structural analogs of thalidomide (e.g., N-phthalimido glutarimide) demonstrate that substituents on the phthalimide ring modulate teratogenicity and immunomodulatory activity, suggesting similar structure-property relationships apply here .

Q. What pharmacological activities are associated with the glutarimide and phthalimide moieties in this compound?

- Methodological Answer : The glutarimide moiety is linked to immunomodulatory effects (e.g., TNF-α inhibition), while the phthalimide ring may contribute to anti-angiogenic properties. Validate these activities using in vitro assays:

- Immunomodulation : Measure cytokine levels (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.